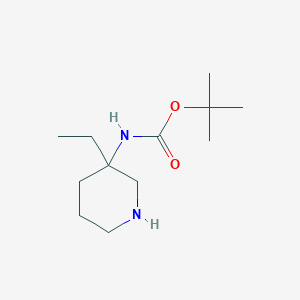

Tert-butyl (3-ethylpiperidin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (3-ethylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Chemical Reactions Analysis

Tert-butyl carbamate is a valuable intermediate for the synthesis of various pharmaceuticals and bioactive molecules . It is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .Physical And Chemical Properties Analysis

Tert-butyl (3-ethylpiperidin-3-yl)carbamate has a molecular weight of 228.33 . The exact physical and chemical properties such as boiling point, melting point, and density are not available .Scientific Research Applications

Synthetic and Crystallographic Studies

Tert-butyl (3-ethylpiperidin-3-yl)carbamate has been involved in synthetic and crystallographic studies. For instance, (Kant, Singh, & Agarwal, 2015) explored the synthesis of a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, through its crystallographic characterization. This study involved single crystal X-ray diffraction and other analytical techniques, providing insights into the compound's non-planar conformation and intermolecular interactions.

Synthesis of Protease Inhibitors

The compound has been utilized in the synthesis of protease inhibitors. In a study by (Ghosh, Cárdenas, & Brindisi, 2017), tert-butyl carbamate derivatives were synthesized through enantioselective syntheses. This process involved asymmetric syn- and anti-aldol reactions, leading to the creation of potent β-secretase inhibitors.

Involvement in Halogen Bonding Studies

Research by (Baillargeon et al., 2017) on tert-butyl carbamate derivatives highlighted their role in the study of halogen bonding. These compounds were found to be part of an isostructural family of compounds, contributing to the understanding of hydrogen and halogen bonds in crystal structures.

Photocatalyzed Cascade Reactions

Tert-butyl carbamate derivatives have been used in photoredox-catalyzed reactions. (Wang et al., 2022) reported the use of tert-butyl carbamate in photocatalyzed amination reactions. This methodology allowed the assembly of diverse amino pyrimidines, expanding the applications of photocatalyzed protocols.

Crystallographic Analysis of Derivatives

The compound's derivatives have been analyzed crystallographically, as shown in a study by (Das et al., 2016). This research focused on the interplay of strong and weak hydrogen bonds in the crystal structures of two carbamate derivatives, providing insights into their molecular environments and interactions.

Mechanism of Action

The tert-butyl carbamate becomes protonated in the presence of trifluoroacetic acid (TFA). Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the TFA salt .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(3-ethylpiperidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-12(7-6-8-13-9-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEAKLWNDDAKIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-ethylpiperidin-3-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one](/img/structure/B2887691.png)

![3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2887694.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)

![8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2887706.png)

![tert-butyl 4-{N-[(pyridin-2-yl)methyl]prop-2-enamido}azepane-1-carboxylate](/img/structure/B2887709.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2887710.png)

![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2887713.png)